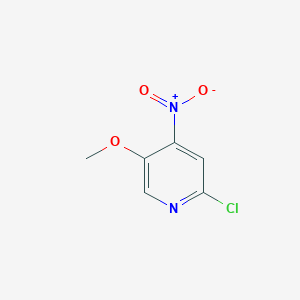

2-Chloro-5-methoxy-4-nitropyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-methoxy-4-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O3/c1-12-5-3-8-6(7)2-4(5)9(10)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOTUUOMAUMXUML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Pathways and Mechanistic Studies of 2 Chloro 5 Methoxy 4 Nitropyridine Analogs

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine (B92270) chemistry. The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile first attacks an electron-deficient carbon atom on the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, a leaving group is expelled, and the aromaticity of the ring is restored. libretexts.orgnih.gov In analogs like 2-chloro-nitropyridines, the ring nitrogen and the nitro group strongly activate the pyridine ring towards such attacks. researchgate.net

Reactivity at the Chloro Position

The C-2 position of the pyridine ring is inherently activated for nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. In 2-Chloro-5-methoxy-4-nitropyridine (B2606098), this activation is significantly enhanced by the potent electron-withdrawing nitro group at the C-4 (para) position. This group effectively stabilizes the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.org Consequently, the chlorine atom at C-2 serves as an excellent leaving group, readily displaced by a wide array of nucleophiles.

Kinetic studies on analogous compounds such as 2-chloro-5-nitropyridine (B43025) demonstrate its high reactivity with various nucleophiles. For instance, reactions with substituted anilines in solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) have been investigated, showing second-order kinetics. researchgate.net The general mechanism involves the attack of the nucleophile at the C-2 position, followed by the elimination of the chloride ion.

Table 1: Examples of SNAr Reactions at the Chloro Position of 2-Chloro-5-nitropyridine Analogues Data based on reactions with the analogue 2-chloro-5-nitropyridine.

| Nucleophile | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|

| Piperidine | Ethanol | Reflux | 2-(Piperidin-1-yl)-5-nitropyridine | researchgate.net |

| Aniline | DMSO | Not Specified | N-phenyl-5-nitropyridin-2-amine | researchgate.net |

| Sodium Azide | Not Specified | Not Specified | 2-Azido-5-nitropyridine | researchgate.net |

| Aryloxide ion | Not Specified | Base | 2-Aryloxy-5-nitropyridine | nih.gov |

Reactivity at the Nitro Position (Displacement of Nitro Group)

While the displacement of a halide is the most common SNAr pathway, the displacement of a nitro group is also a known, albeit less frequent, reaction. The nitro group is a powerful activating group, but it is generally a poorer leaving group than halides. For displacement to occur, the nitro group typically requires a highly activated substrate and specific reaction conditions.

In the case of chloronitropyridine analogs, the substitution of the nitro group is not the primary reaction pathway under standard SNAr conditions. Instead, reactions with strong bases, such as hydroxide (B78521) ions, can lead to more complex reactions, including ring-opening. researchgate.net For instance, studies on 2-chloro-5-nitropyridine have shown that in the presence of a hydroxide base, the compound can undergo a ring-opening reaction rather than a simple substitution. researchgate.netnih.gov Therefore, while theoretically possible, the displacement of the nitro group in this compound is considered a minor or competing pathway compared to the highly favored displacement of the chloro group.

Influence of Methoxy (B1213986) Group on Ring Activation

The methoxy group at the C-5 position exerts a dual electronic influence on the pyridine ring. It is electron-donating through its +R (resonance) effect and electron-withdrawing through its -I (inductive) effect. Its position is meta to the C-2 chloro substituent and ortho to the C-4 nitro group.

Effect on C-2 Reactivity: The electron-donating resonance effect of the methoxy group at C-5 slightly deactivates the ring towards nucleophilic attack at the C-2 position compared to an unsubstituted analog. However, this deactivating influence is largely overshadowed by the powerful activation provided by the para-nitro group and the ring nitrogen. The inductive withdrawal of the methoxy group has a smaller, activating influence.

Effect on Meisenheimer Complex Stability: The methoxy group's position relative to the nitro group is crucial. During nucleophilic attack at C-2, the negative charge of the Meisenheimer intermediate is delocalized onto the nitro group at C-4. The adjacent C-5 methoxy group, through its inductive effect, can help stabilize this negative charge. Computational studies on related 2-methoxy-3,5-dinitropyridine (B98874) systems show that alkoxy groups influence the electronic properties and facilitate nucleophilic attack. researchgate.net

Reduction Reactions of the Nitro Group

The reduction of the nitro group to an amine is a fundamental transformation in the synthesis of valuable intermediates, such as 4-amino-2-chloro-5-methoxypyridine. dissertationtopic.netchemicalbook.com This reaction must often be performed chemoselectively, preserving the chloro substituent for subsequent synthetic modifications.

Catalytic Hydrogenation for Amine Formation

Catalytic hydrogenation is a widely used and efficient method for the reduction of nitro groups. The reaction typically involves hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C) or platinum. libretexts.orgspringernature.com For halogenated nitroaromatics, care must be taken to avoid dehalogenation, which can be a competing side reaction.

The synthesis of the analogous 4-amino-2-chloropyridine (B126387) is often achieved by the reduction of 2-chloro-4-nitropyridine-N-oxide. dissertationtopic.netmdpi.com Patents describe the hydrogenation of related compounds like 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using a platinum catalyst to yield the corresponding amine. springernature.com The choice of catalyst, solvent, and reaction conditions is critical to maximize the yield of the desired amino product while minimizing the loss of the chlorine atom.

Table 2: Catalytic Hydrogenation Systems for the Reduction of Analogous Nitro-Pyridines Data based on reactions with closely related analogues.

| Substrate | Catalyst | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Halogenated Nitroarenes | Pd/C | Methanol (B129727) | 120 °C, Microwave | Halogenated Anilines | libretexts.org |

| 2-Chloro-5-methyl-4-nitropyridine-1-oxide | Platinum | Not Specified | Hydrogenation | 2-Chloro-5-methyl-4-pyridinamine | springernature.com |

| 2-Chloro-4-nitropyridine-N-oxide | Not Specified | Not Specified | Reduction | 4-Amino-2-chloropyridine | google.com |

Selective Chemical Reduction Methods

To achieve high chemoselectivity, various chemical reducing agents are employed. These methods often operate under milder conditions than catalytic hydrogenation and can offer better functional group tolerance.

Commonly used systems for the selective reduction of nitroarenes in the presence of halides include:

Iron powder in acetic acid: This is a classic and cost-effective method for nitro group reduction. A patent for the preparation of 2-chloro-4-iodo-5-methylpyridine (B598715) describes the reduction of a nitrated precursor using iron powder in glacial acetic acid to form the amine in high yield. google.com

Hydrazine (B178648) hydrate (B1144303) with Pd/C: This system acts as a transfer hydrogenation method. It has been shown to be highly efficient and selective for reducing a wide variety of halogenated nitroarenes to their corresponding anilines. nih.gov The selectivity can sometimes be controlled by temperature. libretexts.org

Other metal-based systems: Reagents like tin(II) chloride (SnCl2) are also effective for the chemoselective reduction of nitro groups.

These methods provide a robust toolkit for the synthesis of aminopyridines from their nitro precursors, which are key intermediates in the production of pharmaceuticals and agrochemicals. dissertationtopic.netchemicalbook.com

Table 3: Selective Chemical Reduction of Nitro Groups in Halogenated Pyridine Analogues Data based on reactions with closely related analogues.

| Substrate | Reagent System | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 2-Chloro-4-nitro-5-methylpyridine N-oxide | Fe / Acetic Acid | Acetic Acid | 100 °C, 1h | 2-Chloro-4-amino-5-methylpyridine | google.com |

| Halogenated Nitroarenes | N2H4·H2O, Pd/C | Methanol | 80 °C, 5 min | Halogenated Anilines | libretexts.org |

| 2-Chloro-5-nitrophenol | Ralstonia eutropha (biocatalyst) | Aqueous | Not Specified | 2-Chloro-5-hydroxylaminophenol | nih.gov |

Reductive Transformations with Novel Reagents (e.g., BF3•SMe2)

The selective reduction of the nitro group in nitroaromatic compounds is a critical transformation in organic synthesis, providing access to corresponding amines which are valuable building blocks. While classical methods often employ metal catalysts like palladium or iron, newer, metal-free approaches have gained traction. scientificupdate.commasterorganicchemistry.com

Recent studies have explored the use of borane (B79455) reagents for the reduction of nitro groups. scientificupdate.com For instance, tetrahydroxydiboron (B82485) [B₂(OH)₄] in conjunction with 4,4'-bipyridine (B149096) as an organocatalyst has been shown to be a highly efficient system for the chemoselective reduction of aromatic nitro compounds at room temperature. acs.org This method is notable for its rapid reaction times and tolerance of sensitive functional groups. acs.org While direct studies on this compound with BF₃•SMe₂ are not extensively documented in the provided results, the broader context of using borane-based reagents suggests a promising avenue for its selective reduction. The complexation of the borane reagent with the nitro group, potentially facilitated by the electronic environment of the pyridine ring, would be a key step in the reduction mechanism. calvin.edu It has been noted that boranes are typically inert towards nitro groups but can be activated, for example, by the presence of a nearby hydroxyl group which can facilitate hydrogen transfer through a cyclic transition state. jrfglobal.com Other novel reagents for nitro group reduction include systems like zinc or magnesium powder with hydrazine glyoxylate, which have been shown to selectively reduce aromatic nitro compounds containing halogens without hydrogenolysis. niscpr.res.inresearchgate.net

Oxidation Reactions

The demethylation of methoxy groups on aromatic rings, particularly heteroaromatic systems like pyridine, is a synthetically important transformation to unmask a hydroxyl group. wikipedia.org This conversion of an ether to a phenol (B47542) can be challenging and often requires harsh conditions. thieme-connect.com However, methods for the selective demethylation of methoxypyridines have been developed.

One notable method employs L-selectride for the nucleophilic demethylation of methoxypyridines, showing selectivity over anisoles. thieme-connect.com This procedure is effective for methoxypyridines substituted at various positions and tolerates other functional groups, including chloro substituents. thieme-connect.com Another approach utilizes a combination of lithium chloride and p-toluenesulfonic acid in dimethylformamide to achieve efficient and selective demethylation of aza-heterocyclic methyl ethers in the presence of aryl methyl ethers. tandfonline.com Traditional reagents like boron tribromide (BBr₃) are also commonly used for demethylation, though they can be less selective. google.com The choice of reagent is often critical to avoid unwanted side reactions with other sensitive functionalities in the molecule. tandfonline.com

| Reagent/System | Conditions | Substrate Scope | Key Features |

| L-selectride | THF, reflux | 2-, 3-, and 4-methoxypyridines | Chemoselective for methoxypyridines over anisoles. thieme-connect.com |

| LiCl / pTSA | DMF, 120 °C | Aza-heterocyclic methyl ethers | Selective demethylation in the presence of aryl methyl ethers. tandfonline.com |

| Boron tribromide (BBr₃) | Dichloromethane (B109758) | Aryl methyl ethers | Common but can be harsh and less selective. google.com |

| Pyridine hydrochloride | Molten, 180-220 °C | Aryl methyl ethers | A classical, high-temperature method. wikipedia.org |

The pyridine ring itself can undergo oxidative transformations, although this can be challenging due to its electron-deficient nature. One approach to functionalize the pyridine ring is through the corresponding pyridine N-oxide. A novel method for the C3 selective hydroxylation of pyridines proceeds via photochemical valence isomerization of pyridine N-oxides. acs.org This metal-free transformation is operationally simple and compatible with a wide range of functional groups. acs.org

In some cases, the pyridine ring can be susceptible to ring-opening or ring-transformation reactions under specific conditions, especially when activated by electron-withdrawing groups like a nitro group. clockss.orgnih.gov For example, 1-methyl-3,5-dinitro-2-pyridone, a highly electron-deficient system, can undergo nucleophilic ring transformation reactions. nih.gov While direct oxidative ring transformations of this compound are not detailed, the existing literature on substituted pyridines suggests potential pathways for further functionalization.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for the formation of carbon-carbon bonds and are widely used in the synthesis of complex molecules. harvard.edufishersci.co.uk These reactions typically involve the coupling of an organoboron compound (like a boronic acid) with a halide or triflate. harvard.edu

For substrates like this compound, the chloro substituent serves as a leaving group for such coupling reactions. The Suzuki-Miyaura reaction has been successfully applied to a wide range of chloropyridine derivatives, enabling the introduction of aryl, heteroaryl, and alkyl groups. nih.govresearchgate.net The reactivity and selectivity of these reactions can be finely tuned by the choice of palladium catalyst, ligand, and reaction conditions. nih.govnih.gov For instance, sterically hindered N-heterocyclic carbene ligands have been shown to promote the C4-selective cross-coupling of 2,4-dichloropyridines. nih.gov While the nitro group can sometimes interfere with the catalytic cycle, conditions can often be optimized to achieve the desired coupling. rsc.org The use of potassium heteroaryltrifluoroborates has also emerged as a valuable alternative to boronic acids in Suzuki-Miyaura couplings, often providing higher yields. nih.gov

| Reaction | Catalyst/Ligand System | Coupling Partners | Key Features |

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂, etc. / Phosphine ligands | Aryl/vinyl boronic acids and aryl/vinyl halides | Forms C-C bonds, versatile, mild conditions. harvard.edufishersci.co.uk |

| Suzuki-Miyaura | Pd/IPr | 2,4-dichloropyridines and organoboron reagents | High C4-selectivity under ligand control. nih.gov |

| Suzuki-Miyaura | Pd(OAc)₂ / RuPhos | Heteroaryltrifluoroborates and aryl halides | Efficient for coupling heteroaromatic systems. nih.gov |

| Heck Reaction | Pd(P(t-Bu)₃)₂ | Aryl iodides and alkenes | Forms C-C bonds, often requires higher temperatures. sigmaaldrich.com |

Beyond palladium, other transition metals like copper and nickel are also effective catalysts for cross-coupling reactions. Copper-catalyzed reactions, such as the Ullmann condensation, have a long history in C-N and C-O bond formation. mdpi.com More recently, copper has been used to catalyze the coupling of N-methoxy amides with arylboronic acids. mdpi.com

Nickel catalysts are also gaining prominence as a more earth-abundant alternative to palladium for cross-coupling reactions. youtube.com Nickel-based systems have been developed for the reduction of nitroaromatics in the presence of a reducing agent like NaBH₄. jsynthchem.com While the direct application of these specific nickel-catalyzed coupling reactions to this compound is not explicitly detailed, the principles suggest that nickel could potentially mediate the coupling at the chloro position. The exploration of various transition metals opens up new possibilities for tuning the reactivity and selectivity of cross-coupling reactions involving substituted pyridines.

Derivatization via Functional Group Interconversions

The strategic modification of functional groups on the this compound scaffold is a cornerstone of its synthetic utility. Functional group interconversions (FGIs) allow for the targeted alteration of the chloro, nitro, and methoxy substituents, paving the way for the creation of diverse analogs with tailored electronic and steric properties. These transformations are critical for developing new molecular entities in medicinal chemistry and materials science. Mechanistic understanding of these reactions enables precise control over reaction outcomes, regioselectivity, and chemoselectivity.

The reactivity of the this compound system is dominated by the powerful electron-withdrawing nature of the nitro group. This group significantly acidifies the pyridine ring protons and, more importantly, activates the ring towards nucleophilic aromatic substitution (SNAr). The chloro substituent at the 2-position serves as an excellent leaving group in these reactions, providing a primary site for derivatization.

Nucleophilic Aromatic Substitution of the Chloro Group:

The chloro group at the C-2 position is readily displaced by a wide array of nucleophiles. The reaction mechanism proceeds through a Meisenheimer-type intermediate, a resonance-stabilized adduct whose formation is the rate-determining step. The strong electron-withdrawing nitro group at C-4 is crucial for stabilizing the negative charge of this intermediate, thereby facilitating the substitution. Common nucleophiles employed in the derivatization of analogous chloronitropyridine systems include amines, alkoxides, and thiols, leading to the formation of amino, ether, and thioether derivatives, respectively. chem-station.com The choice of solvent and reaction temperature is critical and can influence reaction rates and yields. Polar aprotic solvents like DMF or DMSO are often used to facilitate the reaction.

Reduction of the Nitro Group:

The nitro group is a versatile functional handle that can be reduced to an amino group, profoundly altering the electronic character of the pyridine ring from electron-deficient to electron-rich. This transformation opens up a different set of chemical reactions, such as diazotization followed by substitution or amide bond formation. A variety of reducing agents can be employed for this purpose, with the choice often depending on the presence of other reducible functional groups within the molecule.

Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) is a common and efficient method. chem-station.com However, a significant drawback of these catalysts is their potential to also cause dehalogenation, leading to the loss of the chloro substituent. To circumvent this, other reducing systems are often preferred. Metals such as iron (Fe) or tin (Sn) in acidic media (e.g., HCl or acetic acid) are classic reagents for nitro group reduction and are generally chemoselective, leaving the chloro group intact. nih.gov Tin(II) chloride (SnCl₂) is another mild and effective reagent that selectively reduces the nitro group in the presence of other sensitive functionalities. researchgate.net

Interactive Table: Reagents for Functional Group Interconversion of Nitro and Chloro Groups

| Target Group | Transformation | Reagent(s) | Product Functional Group | Reference |

| Chloro | Nucleophilic Substitution | Amines (R-NH₂) | Amino (-NHR) | chem-station.com |

| Chloro | Nucleophilic Substitution | Alkoxides (R-O⁻) | Ether (-OR) | chem-station.com |

| Chloro | Nucleophilic Substitution | Thiols (R-SH) | Thioether (-SR) | chem-station.com |

| Nitro | Reduction | H₂, Pd/C | Amino (-NH₂) | chem-station.comnih.gov |

| Nitro | Reduction | Fe, HCl/AcOH | Amino (-NH₂) | nih.gov |

| Nitro | Reduction | SnCl₂ | Amino (-NH₂) | researchgate.net |

Transformations of the Methoxy Group

The methoxy group at the C-5 position, while generally less reactive than the chloro or nitro groups, can also be transformed to introduce further molecular diversity. The primary interconversion for this group is its cleavage to a hydroxyl group (demethylation), which can then serve as a handle for subsequent reactions like etherification or esterification.

Demethylation to Hydroxypyridine:

The conversion of the aryl methyl ether to the corresponding phenol (a hydroxypyridine in this case) is a key transformation. Given the electron-deficient nature of the nitropyridine ring, the C-O bond of the methoxy group is relatively strong. Therefore, potent reagents are typically required for this cleavage.

One of the most effective and widely used reagents for this purpose is boron tribromide (BBr₃). chem-station.comorgsyn.org The mechanism involves the coordination of the strong Lewis acid BBr₃ to the ether oxygen, forming an oxonium complex. This complexation weakens the O-methyl bond, which is then cleaved by a nucleophilic attack from the bromide ion released during the initial coordination, generating methyl bromide and a borate (B1201080) ester. Subsequent aqueous workup hydrolyzes the borate ester to yield the desired hydroxypyridine. chem-station.com The reaction is often performed in an inert solvent like dichloromethane at low temperatures. chem-station.comorgsyn.org

Strong protic acids, such as 47% aqueous hydrobromic acid (HBr), can also effect demethylation, typically at elevated temperatures. chem-station.com The mechanism involves protonation of the ether oxygen, followed by an SN2 attack by the bromide ion on the methyl group. chem-station.com However, these harsh conditions may not be compatible with other sensitive functional groups in the molecule.

Other reagents for demethylation include aluminum chloride (AlCl₃) and nucleophilic thiolates (e.g., sodium dodecanethiolate) in high-boiling polar aprotic solvents like N-methyl-2-pyrrolidone (NMP). chem-station.comresearchgate.net

Interactive Table: Reagents for Methoxy Group Transformations

| Starting Group | Transformation | Reagent(s) | Product Functional Group | Mechanism Highlights | Reference |

| Methoxy | Demethylation | Boron tribromide (BBr₃) | Hydroxyl (-OH) | Lewis acid coordination to ether oxygen, followed by nucleophilic attack of Br⁻ on the methyl group. | chem-station.comorgsyn.org |

| Methoxy | Demethylation | Hydrobromic acid (HBr) | Hydroxyl (-OH) | Protonation of ether oxygen, followed by SN2 attack of Br⁻ on the methyl group. | chem-station.com |

| Methoxy | Demethylation | Aluminum chloride (AlCl₃) | Hydroxyl (-OH) | Strong Lewis acid-mediated cleavage. | chem-station.com |

| Methoxy | Demethylation | Thiolates (e.g., Dodecanethiol/NaH) | Hydroxyl (-OH) | Nucleophilic demethylation via SN2 attack of the thiolate anion on the methyl group. | chem-station.comresearchgate.net |

Structural and Spectroscopic Characterization of 2 Chloro 5 Methoxy 4 Nitropyridine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of specific nuclei.

Proton (¹H) NMR for Structural Elucidation and Substitution Patterns

Proton NMR (¹H NMR) is a powerful technique for determining the arrangement of protons within a molecule. The chemical shift (δ) of a proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons, governed by J-coupling.

For a substituted pyridine (B92270) ring like that in 2-Chloro-5-methoxy-4-nitropyridine (B2606098), the substitution pattern directly influences the chemical shifts and coupling constants of the remaining aromatic protons. The electron-withdrawing nature of the nitro group and the chlorine atom, combined with the electron-donating effect of the methoxy (B1213986) group, results in a predictable downfield or upfield shift of the proton signals.

In the case of this compound, two protons are attached to the pyridine ring at positions 3 and 6. The proton at C-6 is expected to appear as a singlet due to the absence of adjacent protons. The proton at C-3 would also be expected to be a singlet. The methoxy group protons would appear as a distinct singlet, typically in the range of 3.8-4.0 ppm.

To illustrate the expected signals, we can look at data for a related compound, 2-chloro-5-nitropyridine (B43025). nih.gov In this molecule, the protons on the pyridine ring are observed at specific chemical shifts that help identify their positions.

Table 1: Representative ¹H NMR Data for a Substituted Nitropyridine

| Compound | Proton | Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) |

|---|---|---|---|---|

| 2-Chloro-5-methylpyridine chemicalbook.com | H-3 | 7.13 | d | 8.5 |

| H-4 | 7.45 | dd | 8.5, 2.5 | |

| H-6 | 8.18 | d | 2.5 |

This table presents data for a related compound to illustrate the principles of ¹H NMR in characterizing substituted pyridines.

Carbon-13 (¹³C) NMR for Carbon Skeleton Confirmation

Carbon-13 NMR provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, and its chemical shift is indicative of its chemical environment (e.g., hybridization, attached functional groups).

For this compound, the ¹³C NMR spectrum would be expected to show six distinct signals: five for the carbon atoms of the pyridine ring and one for the methoxy carbon. The carbons attached to the electronegative chlorine atom (C-2) and the nitro group (C-4) would be significantly deshielded and appear at lower field (higher ppm values). The carbon attached to the methoxy group (C-5) would also be influenced.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift Range (ppm) |

|---|---|

| C-2 (C-Cl) | 150-155 |

| C-3 (C-H) | 110-120 |

| C-4 (C-NO₂) | 155-160 |

| C-5 (C-OCH₃) | 145-150 |

| C-6 (C-H) | 140-145 |

These are predicted values based on the known effects of substituents on pyridine rings.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning ¹H and ¹³C signals, especially in complex molecules.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically on adjacent carbons). sdsu.edu A cross-peak in a COSY spectrum indicates a correlation between two different proton signals, confirming their proximity in the molecule. sdsu.edu For a derivative, this would help to confirm the connectivity of the protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached. columbia.edu It is extremely useful for assigning carbon signals based on the already assigned proton signals. columbia.edu In this compound, the HSQC spectrum would show correlations between the H-3 signal and the C-3 signal, the H-6 signal and the C-6 signal, and the methoxy protons with the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals correlations between protons and carbons that are two or three bonds away. columbia.edu This is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of a molecule. youtube.com For instance, the proton at C-6 would show correlations to C-2, C-4, and C-5, while the methoxy protons would show a correlation to C-5, confirming the attachment of the methoxy group.

Quantitative NMR (qNMR) for Purity Assessment

Quantitative NMR (qNMR) is a method for determining the concentration or purity of a substance by comparing the integral of a specific analyte signal to the integral of a known amount of an internal standard. ox.ac.uk This technique is highly accurate and precise, as the signal intensity in NMR is directly proportional to the number of nuclei giving rise to the signal. ox.ac.uk

To assess the purity of a sample of this compound, a known mass of the sample would be dissolved with a known mass of a high-purity internal standard (calibrant) in a suitable deuterated solvent. ox.ac.uk The calibrant should have a simple spectrum with at least one resonance that is well-resolved from the analyte's signals. ox.ac.uk By comparing the integrated areas of a specific proton signal of the analyte and a signal from the calibrant, the purity of the analyte can be calculated using the following equation: ox.ac.uk

Purityₓ = (Iₓ / I_cal) * (N_cal / Nₓ) * (Mₓ / M_cal) * (W_cal / Wₓ) * P_cal

Where:

I = Integrated area of the signal

N = Number of protons giving rise to the signal

M = Molecular weight

W = Weight of the substance

P = Purity of the substance

x = Analyte (this compound)

cal = Calibrant (internal standard)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) measures the m/z values with very high accuracy (typically to four or five decimal places). This high precision allows for the determination of the exact molecular formula of a compound from its molecular ion peak.

For this compound (C₆H₅ClN₂O₃), the expected exact mass can be calculated by summing the exact masses of its constituent atoms. HRMS analysis of a sample would yield an experimental m/z value for the molecular ion [M]⁺ or a protonated species [M+H]⁺. If the measured mass matches the calculated theoretical mass within a very small tolerance (e.g., ± 5 ppm), it provides strong evidence for the proposed molecular formula.

Table 3: Theoretical Exact Mass for HRMS Analysis

| Compound | Molecular Formula | Calculated Exact Mass (Monoisotopic) |

|---|---|---|

| This compound | C₆H₅³⁵ClN₂O₃ | 188.0016 |

The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with a ratio of approximately 3:1 for the ³⁵Cl (M) and ³⁷Cl (M+2) isotopes.

Electrospray Ionization (ESI-MS) and Other Ionization Techniques

No specific experimental Electrospray Ionization Mass Spectrometry (ESI-MS) data or details on the fragmentation patterns for this compound were found in published literature. This information is crucial for confirming the molecular weight and providing insights into the compound's structure through analysis of its fragmentation.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and offers a unique molecular fingerprint.

Raman Spectroscopy for Molecular Fingerprinting

Similarly, no experimental Raman spectra for this compound could be located. A Raman spectrum would serve as a molecular fingerprint, which is useful for identification and in studying the vibrational modes of the molecule that are weak or absent in the IR spectrum.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.

Analysis of Crystal Packing and Intermolecular Interactions

Without crystal structure data, an analysis of the crystal packing and the nature of intermolecular interactions, such as hydrogen bonds or π-stacking, for this compound cannot be performed. These interactions are fundamental to understanding the solid-state properties of the compound.

Chromatographic Techniques for Purity and Analysis

Chromatographic techniques are essential for the separation, identification, and purity assessment of this compound and its derivatives. These methods are widely employed in quality control during synthesis and for the quantitative analysis of these compounds in various matrices.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing non-volatile compounds like this compound. The method utilizes a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. The differential partitioning of the analyte between the two phases allows for effective separation.

For the analysis of pyridinamine derivatives such as N-(5-Chloro-2-methoxy-4-nitrophenyl)pyridin-2-amine, a reverse-phase (RP) HPLC method is commonly employed. sielc.com This approach typically uses a non-polar stationary phase (like C18) and a polar mobile phase. A common mobile phase composition includes acetonitrile (B52724) (MeCN) and water, often with an acid modifier like phosphoric acid to improve peak shape and resolution. sielc.comsielc.com The method is scalable and can be adapted for the isolation of impurities through preparative separation. sielc.com

| Parameter | Typical Condition | Reference |

|---|---|---|

| Technique | Reverse-Phase (RP) HPLC | sielc.comsielc.com |

| Column | Newcrom R1 or equivalent C18 | sielc.comsielc.com |

| Mobile Phase | Acetonitrile (MeCN) and Water | sielc.comsielc.com |

| Modifier | Phosphoric Acid | sielc.comsielc.com |

| Application | Purity assessment, impurity isolation, pharmacokinetics | sielc.comsielc.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that couples the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. lcms.cz This combination provides high sensitivity and specificity, making it invaluable for the identification and quantification of this compound and its derivatives, even at trace levels.

In LC-MS analysis, it is crucial to use high-purity reagents and solvents to avoid signal suppression and the formation of adducts with salts like sodium and potassium. lcms.cz For applications requiring Mass-Spec compatibility, modifiers like phosphoric acid are typically replaced with volatile alternatives such as formic acid. sielc.com The choice of mobile phase solvent can significantly impact sensitivity; for some related nitroaromatic compounds, methanol (B129727) has been shown to be superior to acetonitrile for both separation and sensitivity. rsc.org The technique is routinely used to confirm the molecular weight and structure of synthesized compounds and to identify byproducts. dissertationtopic.net

| Parameter | Typical Condition/Consideration | Reference |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode depending on the analyte | lcms.cz |

| Mobile Phase Modifier | Formic acid is preferred for MS compatibility | sielc.com |

| Solvents | High-purity LC-MS grade (e.g., acetonitrile, methanol, water) to minimize background noise and ion suppression | lcms.cz |

| Reference Standard | Reserpine is often used to test for and quantify impurities and suppression effects | lcms.cz |

| Application | Structural confirmation, metabolic studies, trace-level quantification | lcms.czdissertationtopic.net |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography technology. It utilizes columns packed with smaller particles (typically sub-2 µm) and operates at higher pressures than conventional HPLC. This results in substantially faster analysis times, improved resolution, and greater sensitivity.

UPLC methods are often developed from existing HPLC protocols. sielc.com For instance, an HPLC method for a related compound using a standard column can be adapted for UPLC by using a column with smaller (e.g., 3 µm) particles for faster applications. sielc.com This enhancement allows for higher throughput in research and quality control environments. Documentation for compounds such as this compound 1-oxide often includes UPLC data, underscoring its relevance in modern analytical chemistry. bldpharm.com

| Feature | UPLC | HPLC |

|---|---|---|

| Stationary Phase Particle Size | < 2 µm | 3 - 5 µm |

| Operating Pressure | Higher (up to 15,000 psi) | Lower (up to 6,000 psi) |

| Analysis Time | Significantly shorter | Longer |

| Resolution & Sensitivity | Higher | Standard |

| Solvent Consumption | Lower per analysis | Higher per analysis |

Computational Chemistry Approaches to 2 Chloro 5 Methoxy 4 Nitropyridine

Quantum Chemical Calculations (DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone for understanding the electronic structure and properties of a molecule at the atomic level. For 2-Chloro-5-methoxy-4-nitropyridine (B2606098), these calculations would provide fundamental insights into its stability, reactivity, and spectroscopic profile.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing insights into the dynamic behavior of a compound.

Reactivity Studies and Mechanistic Insights via Computational Methods

Computational investigations are crucial for elucidating the reaction mechanisms of complex organic molecules. For a compound like this compound, such studies would be instrumental in predicting its behavior in various chemical transformations.

Transition State Calculations for Reaction Pathways

Transition state theory is a cornerstone of computational reaction dynamics. By calculating the energy and geometry of transition states, chemists can predict reaction rates and understand the feasibility of different reaction pathways. For this compound, this could involve modeling nucleophilic aromatic substitution reactions, where the chlorine atom is displaced. The electron-withdrawing nitro group is expected to activate the ring towards such substitutions. Calculations would help determine the activation energy barriers for nucleophilic attack at the C2 position, providing quantitative data on reaction kinetics.

Hypothetical Transition State Data for Nucleophilic Aromatic Substitution:

| Reactant/Nucleophile | Transition State Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) |

| This compound + NH₃ | Data Not Available | Data Not Available |

| This compound + CH₃O⁻ | Data Not Available | Data Not Available |

| This compound + RSH | Data Not Available | Data Not Available |

This table illustrates the type of data that would be generated from transition state calculations. Currently, specific values for this compound are not available in published research.

Prediction of Regioselectivity and Stereoselectivity

The substituents on the pyridine (B92270) ring create a non-symmetrical electronic environment, which can lead to regioselectivity in its reactions. Computational models, such as those based on density functional theory (DFT), can predict the most likely sites for electrophilic or nucleophilic attack by analyzing the distribution of electron density and the energies of potential intermediates. For instance, these models could predict whether a reaction is more likely to occur at the nitrogen of the pyridine ring, the nitro group, or via substitution of the chlorine atom.

Structure-Reactivity and Structure-Property Relationship Studies

Understanding the relationship between a molecule's structure and its activity or properties is fundamental to chemical design. Computational methods provide a quantitative framework for these relationships.

Quantitative Structure-Activity Relationships (QSAR) in Chemical Reactivity

QSAR studies establish mathematical relationships between the structural or physicochemical properties of a series of compounds and their chemical reactivity. For a class of compounds including this compound, a QSAR model could be developed to predict the rate of a specific reaction (e.g., nucleophilic substitution) based on calculated descriptors like electrostatic potential, molecular orbital energies, and steric parameters. Such a model would be invaluable for designing related molecules with tailored reactivity.

Electronic Property Influences on Chemical Transformations

The electronic properties of this compound, governed by the inductive and resonance effects of its substituents, are key determinants of its reactivity. The electron-withdrawing nature of the nitro and chloro groups, combined with the electron-donating effect of the methoxy (B1213986) group, creates a unique electronic landscape. Computational tools can precisely quantify these effects.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into the molecule's ability to act as an electron donor or acceptor. The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. researchgate.net Molecular electrostatic potential (MEP) maps can visualize the electron-rich and electron-poor regions of the molecule, highlighting the likely sites for electrophilic and nucleophilic attack. researchgate.net

Calculated Electronic Properties of Related Nitropyridines:

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 2-Chloro-5-nitropyridine (B43025) | Data Not Available | Data Not Available | Data Not Available |

| 2-Hydroxy-5-nitropyridine | Data Not Available | Data Not Available | Data Not Available |

This table, based on a study of related compounds, demonstrates the type of electronic property data that is valuable for understanding reactivity. researchgate.net Specific data for this compound is needed for a direct analysis.

Applications of 2 Chloro 5 Methoxy 4 Nitropyridine As a Versatile Chemical Building Block

Precursor in the Synthesis of Diverse Heterocyclic Systems

The multifunctionality of 2-chloro-5-methoxy-4-nitropyridine (B2606098) makes it an ideal precursor for a variety of heterocyclic systems. The chlorine at the 2-position is susceptible to nucleophilic substitution, a common reaction for halopyridines, allowing for the introduction of various functional groups. wikipedia.org Furthermore, the nitro group at the 4-position can be readily reduced to an amino group, which can then participate in a wide array of cyclization and condensation reactions to form new rings. guidechem.com

Construction of Fused and Bridged Pyridine (B92270) Derivatives

The synthesis of fused pyridine systems is a significant area of medicinal chemistry, as these scaffolds are present in numerous bioactive compounds. mdpi.comnih.gov Starting from a highly substituted pyridine like this compound, chemists can build additional rings onto the initial pyridine core.

For instance, after reduction of the nitro group to an amine, the resulting 4-amino-2-chloro-5-methoxypyridine becomes a prime candidate for constructing fused systems like pyrido[2,3-d]pyrimidines through reactions with reagents such as ethyl acetoacetate, urea, or thiourea. nih.gov Similarly, the amino group can react with other bifunctional molecules to create a variety of fused heterocycles. mdpi.com Directed metallation of chloropyridines has also been shown to be a powerful method for creating 2,3-disubstituted pyridines, which are key intermediates for fused polyheterocycles like naphthyridines. rsc.org Efficient, catalyst-driven methods under aqueous conditions have also been developed for synthesizing fused pyridine derivatives, highlighting the ongoing innovation in this field. rsc.org

Incorporation into Complex Polycyclic Frameworks

Beyond simple fused systems, this compound can serve as a foundational element for more intricate polycyclic frameworks. The sequential reaction of its functional groups allows for the stepwise construction of complex, three-dimensional molecules. For example, the chlorine atom can be displaced by a nucleophile that contains another reactive site. Following the reduction of the nitro group, the newly formed amino group can then react with this site to close a new ring, leading to polycyclic structures. This stepwise approach provides precise control over the final molecular architecture. The synthesis of polycyclic pyridines through multicomponent cascade reactions is a testament to the utility of functionalized pyridine precursors in building molecular complexity efficiently. acs.org

Development of Functionalized Organic Materials

The electronic properties conferred by the nitro and methoxy (B1213986) groups, combined with the synthetic versatility of the chloro group, position this compound as a valuable starting material for functional organic materials. Pyridine-based structures are integral to materials with interesting photophysical and electronic properties. nih.gov

Design of Advanced Scaffolds for Material Science Applications

In material science, rigid and electronically active molecular scaffolds are highly sought after for applications in electronics, optics, and porous materials. Pyridine-containing compounds are used to create liquid crystals and other advanced materials. nih.gov The term "heterocyclic building blocks" is often used to describe molecules like chloronitropyridines, underscoring their role as fundamental components in the construction of larger, functional materials. The ability to systematically modify the pyridine core allows for the fine-tuning of the material's properties.

Synthesis of Pyridine-Based Chromophores and Ligands

The pyridine ring is a common component in chromophores (molecules that absorb and emit light) and ligands for metal complexes. acs.orgwikipedia.org

Chromophores : The combination of electron-donating (methoxy) and electron-withdrawing (nitro) groups on the pyridine ring creates an intramolecular charge-transfer (ICT) character, which is a key feature in many fluorescent dyes. acs.org By using the chlorine atom as a synthetic handle, the this compound core can be incorporated into larger conjugated systems, leading to novel chromophores with tailored optical properties. researchgate.net

Ligands : Pyridine and its derivatives are classic ligands in coordination chemistry, forming stable complexes with a wide range of transition metals. wikipedia.orgresearchgate.net The nitrogen atom of the pyridine ring readily coordinates to metal ions. By first using the chloro and nitro groups to build a more complex organic framework around the pyridine core, highly specific and functional ligands can be synthesized. These ligands are crucial for catalysis, chemical sensing, and the development of new metal-containing materials. For example, pyridine-based oxadiazole derivatives have been synthesized to act as selective fluorescent sensors for metal ions like Ag+. nih.gov

Strategies for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy used in drug discovery and materials science to efficiently generate large collections of structurally diverse small molecules. cam.ac.uk The goal is to explore chemical space broadly to find new compounds with desired functions. nih.gov

A molecule like this compound is an excellent starting point for a DOS campaign due to its multiple, orthogonally reactive functional groups. This allows for a "branching" synthetic pathway where different reagents can be used to create a wide array of products from a single, common intermediate. cam.ac.uk

Illustrative DOS Approach:

Initial Branching: The chloro group can be substituted by a variety of nucleophiles (e.g., alcohols, amines, thiols), creating an initial library of 2-substituted pyridines.

Secondary Diversification: The nitro group in each of these new compounds can then be reduced to an amine. This new amino group can undergo a host of reactions—acylation, sulfonylation, or participation in cyclization reactions—to generate further structural diversity.

This approach allows for the rapid and efficient creation of a library of related but structurally distinct molecules, increasing the probability of discovering compounds with novel biological or material properties. nih.gov The functionalization of pyridines is a key strategy for producing diverse compound libraries for medical chemistry research. researchgate.net

Parallel Synthesis and Library Generation

The structure of this compound is highly conducive to parallel synthesis, a technique used to rapidly create large numbers of related compounds, known as a chemical library. The reactivity of the chlorine atom at the 2-position allows for its displacement by a wide array of nucleophiles. This enables the generation of a library where the core pyridine structure remains constant, but the substituent at the C-2 position is varied.

By reacting the parent compound with a collection of different amines, alcohols, or thiols in a parallel format (e.g., in a multi-well plate), a library of corresponding 2-substituted-5-methoxy-4-nitropyridines can be efficiently synthesized. This approach is fundamental in medicinal chemistry and materials science for screening large numbers of compounds to identify those with desired biological activities or material properties. The principles of using substituted chloropyridines as scaffolds for creating libraries of synthons and chromophores have been demonstrated, highlighting the utility of this class of compounds in combinatorial chemistry. acs.org

Solid-Phase Synthesis Applications

Solid-phase synthesis offers a powerful method for building chemical libraries, as it simplifies the purification process by allowing excess reagents and by-products to be washed away from the resin-bound product. While direct solid-phase synthesis applications for this compound are not extensively documented, the methodology has been successfully applied to structurally similar compounds like 2-chloro-5-bromopyridine. acs.orgresearchgate.net

This established procedure can be adapted for this compound. The process involves immobilizing the pyridine scaffold onto a solid support, such as polystyrene, often via a traceless linker. acs.orgresearchgate.net Once anchored, the compound can undergo a series of reactions, such as nucleophilic substitutions at the chloro position or modifications involving the nitro group. After the desired chemical transformations are complete, the final product is cleaved from the solid support. This solid-phase approach is highly efficient for creating pyridine-based libraries. acs.orgresearchgate.net

Table 1: Conceptual Solid-Phase Synthesis Strategy

| Step | Description | Purpose |

| 1. Immobilization | Covalently attach the pyridine scaffold to a solid support (e.g., polystyrene resin) via a linker. acs.orgresearchgate.net | To anchor the starting material, facilitating easy purification after subsequent reaction steps. |

| 2. Derivatization | React the immobilized scaffold with various reagents in separate reaction vessels. acs.orgresearchgate.net | To introduce molecular diversity by performing reactions like nucleophilic substitution on the chloro group. |

| 3. Cleavage | Cleave the final, derivatized molecules from the solid support. acs.org | To release the purified final products into solution for collection and analysis. |

Future Directions in Synthetic Pyridine Chemistry

The field of synthetic pyridine chemistry is continuously evolving, with a strong emphasis on improving efficiency, safety, and environmental sustainability. Future research involving this compound and related compounds will likely focus on several key areas.

Green Chemistry Approaches to Synthesis

Future synthetic strategies will increasingly prioritize green chemistry principles to minimize environmental impact. rasayanjournal.co.in This involves developing methods that are safer, have high atom economy, and reduce waste. For related nitropyridines, green approaches have already been patented, such as one-pot methods that avoid hazardous nitration and diazotization reactions by using alternative starting materials like 2-halogenated acrylates and nitromethane. google.com

Other green techniques that could be applied to the synthesis of this compound include:

Microwave-Assisted Synthesis: This can dramatically reduce reaction times and improve yields. rasayanjournal.co.in

Solventless Reactions: Performing reactions in the absence of volatile organic solvents minimizes waste and environmental harm. rasayanjournal.co.in

Use of Safer Reagents: A synthesis for 2-chloro-5-nitropyridine (B43025) has been described using dichlorous oxide in dichloromethane (B109758), which could be explored as an alternative to more traditional, hazardous reagents. chemicalbook.com

Exploration of Novel Catalytic Methods

The development of new catalytic systems is crucial for discovering more efficient and selective synthetic routes. Research is moving towards replacing traditional stoichiometric reagents with catalytic alternatives. For instance, synthetic routes for related pyridines have utilized Lewis acids and organic bases as catalysts in condensation and cyclization reactions. google.com There is a significant opportunity to explore metal-free catalytic systems to avoid the cost and potential toxicity associated with heavy metal catalysts, a strategy that has been successfully employed in the synthesis of other complex heterocyclic intermediates. mdpi.com

Expanding the Scope of Derivatization Reactions

The functional groups on this compound provide multiple handles for a wide range of derivatization reactions, beyond simple substitution of the chlorine atom. Future work will likely focus on exploring the full synthetic potential of this scaffold. Based on the known reactivity of its constituent parts, several reaction types can be investigated.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom is readily displaced by various nucleophiles.

Reduction of the Nitro Group: The nitro group can be reduced to an amine, which can then be used for further functionalization, such as amide or sulfonamide formation.

Reactions at the Methoxy Group: The methoxy group could potentially be cleaved to reveal a hydroxyl group, opening up another site for derivatization.

Table 2: Potential Derivatization Reactions

| Reaction Type | Reagents and Conditions | Potential Product Class |

| Nucleophilic Substitution | Amines, thiols, or alkoxides, often under reflux conditions. | 2-amino-, 2-thio-, or 2-alkoxy-5-methoxy-4-nitropyridines. |

| Nitro Group Reduction | Hydrogen gas with a catalyst (e.g., Pd/C) or metal hydrides. | 4-Amino-2-chloro-5-methoxypyridine. |

| Organometallic Coupling | Transition organometallic reagents. acs.org | Pyridines with new carbon-carbon bonds at the 2-position. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-5-methoxy-4-nitropyridine, and what reaction conditions optimize yield and purity?

- Methodology :

- Nitration and Chlorination : Start with a pyridine precursor (e.g., 2-aminopyridine). Nitrate using fuming nitric acid in concentrated sulfuric acid at 45–50°C, followed by hydrolysis with NaOH to form a hydroxyl intermediate. Chlorination can be achieved using POCl₃ or PCl₅ under reflux (80–100°C) .

- Methoxy Introduction : Substitute the hydroxyl group with methoxy via nucleophilic substitution using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .

- Purification : Recrystallize from ethanol/water mixtures or use column chromatography (silica gel, hexane/ethyl acetate gradient).

- Optimal Conditions :

| Step | Reagent/Condition | Yield | Purity |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 50°C | 75–80% | 95% (HPLC) |

| Chlorination | POCl₃, 100°C | 85–90% | 98% (NMR) |

| Methoxylation | CH₃I/K₂CO₃, DMF, 60°C | 70% | 97% |

Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign methoxy (-OCH₃) protons (δ 3.8–4.0 ppm) and aromatic protons (δ 8.0–9.0 ppm). Chlorine and nitro groups induce deshielding in adjacent carbons .

Q. What personal protective equipment (PPE) and engineering controls are required for safe handling of this compound in laboratory settings?

- PPE Requirements :

| Equipment | Standard | Purpose |

|---|---|---|

| Gloves | EN 374 (Chemical-resistant) | Prevent dermal exposure |

| Goggles | EN 166 | Protect against splashes |

| Lab Coat | Polyethylene-coated | Avoid contamination |

| Respirator | NIOSH N95 | Dust control during weighing |

- Engineering Controls : Use fume hoods for synthesis, local exhaust ventilation for powder handling, and sealed containers for waste disposal .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations be applied to predict the reactivity and regioselectivity of this compound in nucleophilic substitution reactions?

- Methodology :

- Functional Selection : Use hybrid functionals (e.g., B3LYP) with 6-31G(d) basis sets to optimize geometry and calculate Fukui indices for electrophilic/nucleophilic sites .

- Transition State Analysis : Identify activation barriers for substitution at C-2 (chlorine) vs. C-4 (nitro-adjacent) positions.

Q. What experimental strategies can resolve contradictions in thermal stability data observed for this compound under different atmospheric conditions?

- Thermogravimetric Analysis (TGA) : Measure decomposition onset (literature: 266°C melting point; decomposition >300°C in inert atmosphere) .

- Controlled Atmosphere Studies : Compare stability in air (oxidative degradation) vs. nitrogen (pyrolysis). Use GC-MS to identify degradation byproducts (e.g., NO₂ release).

Q. What methodologies enable the use of this compound as a key intermediate in the synthesis of heterocyclic compounds with potential pharmacological activity?

- Functionalization Strategies :

- Suzuki Coupling : Replace chlorine with aryl/heteroaryl groups using Pd catalysts .

- Reduction of Nitro Group : Catalytic hydrogenation (H₂/Pd-C) to amine for subsequent diazotization or acylation .

Data Contradiction Analysis

- Thermal Stability Discrepancies : Literature reports varying decomposition temperatures (266–300°C). Resolve via differential scanning calorimetry (DSC) under standardized heating rates (10°C/min) .

- Spectroscopic Anomalies : Conflicting NO₂ IR peaks may arise from polymorphism. Use X-ray crystallography to confirm solid-state structure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.